B602767 CL097 CAS No. 1026249-18-2

CL097

Cat. No. B602767
CAS RN: 1026249-18-2
InChI Key: UWXKHLVNEQUSFY-NUGSKGIGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Novel human TLR7/8 and mouse TLR7 agonist;  High Quality Biochemicals for Research Uses

Scientific Research Applications

1. Activation of the NLRP3 Inflammasome

CL097, along with imiquimod, activates the NLRP3 inflammasome in myeloid cells, a mechanism independent of K+ efflux. These compounds inhibit quinone oxidoreductases NQO2 and mitochondrial Complex I, leading to a burst of reactive oxygen species and thiol oxidation, which activates NLRP3 via NEK7. This provides insights into the activation of the NLRP3 inflammasome and potential clinical relevance (Groß et al., 2016).

2. Effect on Autoimmune Responses

CL097, as a Toll-like receptor 7 (TLR7) agonist, has shown significant effects on autoimmune responses. In experimental models, CL097 stimulation of dendritic cells (DCs) led to enhanced Th17 cell responses, contributing to the development of autoimmune diseases such as uveitis and diabetes (Lee et al., 2011), (Chen et al., 2015).

3. Impact on ERK Activation and DC Function

Research shows that TLR7 engagement on dendritic cells, particularly with agents like CL097, enhances autoreactive Th17 responses. This is facilitated through the activation of ERK (Extracellular signal-Regulated Kinases), which plays a pivotal role in this process. The activation of DCs by CL097 creates an environment conducive to the generation and maintenance of Th17 cells (Xiao et al., 2016).

4. Role in Vaccine Immunogenicity

Studies have explored the role of CL097 in vaccine development. TLR7/8 agonists like CL097 have been shown to stimulate inflammatory monocyte-derived cells into potent antigen-presenting cells, thereby enhancing the immunogenicity of antigens such as HBsAg. This suggests potential applications in vaccine development, particularly in augmenting specific immune responses (Du et al., 2010).

properties

CAS RN

1026249-18-2

Product Name

CL097

InChI

1S/C20H13Cl2NO4/c1-26-11-4-2-10(3-5-11)23-9-13-15(24)7-6-12-17-16(27-20(12)13)8-14(21)19(25)18(17)22/h2-9,24-25H,1H3/b23-9+

InChI Key

UWXKHLVNEQUSFY-NUGSKGIGSA-N

SMILES

COc1ccc(cc1)/N=C/c2c(ccc3c2oc4c3c(c(c(c4)Cl)O)Cl)O

synonyms

2-Ethoxymethyl-1H-imidazo[4,5-c]quinolin-4-ylamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CL097
Reactant of Route 2
CL097
Reactant of Route 3
CL097
Reactant of Route 4
CL097
Reactant of Route 5
CL097
Reactant of Route 6
Reactant of Route 6
CL097

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.